

Phidianidine B: A Novel Molecular Probe for the Dopamine Transporter (DAT)

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Compound of Interest		
Compound Name:	Phidianidine B	
Cat. No.:	B12404608	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris. It possesses a unique 1,2,4-oxadiazole moiety, a feature previously unknown in marine natural products.[1] Subsequent total synthesis and biological evaluation have revealed **Phidianidine B** to be a potent and selective inhibitor of the dopamine transporter (DAT).[2] Its selectivity for DAT over the closely related serotonin transporter (SERT) and norepinephrine transporter (NET) makes it a valuable molecular tool for studying the structure, function, and pharmacology of DAT.[2] These application notes provide a summary of the pharmacological data for **Phidianidine B** and detailed protocols for its use in key in vitro assays.

Data Presentation

The following tables summarize the quantitative data for **Phidianidine B** and its precursor in binding and functional assays for monoamine transporters.

Table 1: Binding Affinity (Ki) of **Phidianidine B** and Related Compounds for Monoamine Transporters



Compound	DAT Ki (nM)	μOR Ki (nM)
Phidianidine B	680	340
Phidianidine A	310	230
Amine Precursor 13	690	800

Data from radioligand binding assays.[2]

Table 2: Inhibitory Activity (IC50) of **Phidianidine B** and Related Compounds on Monoamine Transporters

Compound	DAT IC50 (nM)
Phidianidine B	870
Phidianidine A	390
Amine Precursor 13	520

Data from functional inhibition assays.[2]

Table 3: Selectivity Profile of Phidianidine A and B at 10 µM

Compound	% Inhibition at DAT	% Inhibition at NET	% Inhibition at SERT
Phidianidine A	101%	52-68%	No activity
Phidianidine B	96%	52-68%	No activity

Data from single-point radioligand binding assays.[2]

Experimental Protocols Radioligand Binding Assay for DAT Competition



This protocol describes a competition binding assay to determine the binding affinity (Ki) of **Phidianidine B** for the dopamine transporter using a known radioligand, such as [³H]WIN 35,428.

Materials:

- HEK293 cells stably expressing human DAT (hDAT)
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Phosphate-buffered saline (PBS)
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- [3H]WIN 35,428 (or other suitable DAT radioligand)
- Phidianidine B
- Non-specific binding control (e.g., 10 μM GBR 12909 or cocaine)
- 96-well microplates
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- · Plate shaker
- Filtration apparatus with glass fiber filters (e.g., Brandel or PerkinElmer cell harvester)

Protocol:

- Cell Culture and Membrane Preparation:
 - Culture HEK293-hDAT cells to ~80-90% confluency.



- Harvest cells and prepare cell membranes by homogenization and centrifugation.
 Resuspend the final membrane pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

Assay Setup:

- Prepare serial dilutions of **Phidianidine B** in assay buffer. A typical concentration range would be from 10^{-10} M to 10^{-5} M.
- In a 96-well microplate, add the following to each well in triplicate:
 - Total Binding: 50 μL of assay buffer, 50 μL of [³H]WIN 35,428 (at a concentration near its Kd, e.g., 1-3 nM), and 100 μL of cell membrane preparation (containing 10-20 μg of protein).
 - Non-specific Binding: 50 μL of non-specific binding control, 50 μL of [³H]WIN 35,428, and 100 μL of cell membrane preparation.
 - Competition Binding: 50 μL of each **Phidianidine B** dilution, 50 μL of [³H]WIN 35,428, and 100 μL of cell membrane preparation.

Incubation:

- Incubate the plate at room temperature (or 4°C to minimize uptake) for 1-2 hours on a
 plate shaker with gentle agitation to allow binding to reach equilibrium.
- Filtration and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Quantification:

Transfer the filters to scintillation vials.



- Add 4-5 mL of scintillation cocktail to each vial.
- Count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Phidianidine B concentration.
 - Determine the IC₅₀ value (the concentration of **Phidianidine B** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake by **Phidianidine B** in cells expressing DAT.

Materials:

- HEK293 cells stably expressing hDAT (or other suitable cell line, e.g., COS-7)
- 24- or 48-well cell culture plates
- Assay buffer (as above)
- [3H]Dopamine
- Phidianidine B
- Non-specific uptake control (e.g., 10 μM GBR 12909 or cocaine)
- Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)



- Scintillation vials and cocktail
- Liquid scintillation counter

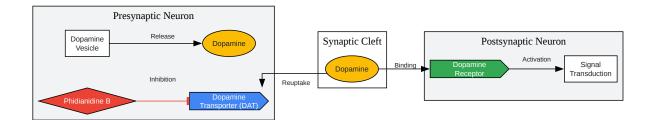
Protocol:

- Cell Plating:
 - Seed HEK293-hDAT cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Assay Procedure:
 - On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
 - Pre-incubate the cells for 10-15 minutes at room temperature with 200 μ L of assay buffer containing various concentrations of **Phidianidine B** (from 10^{-10} M to 10^{-5} M) or the non-specific uptake control.
 - Initiate the uptake reaction by adding 50 μL of assay buffer containing [³H]Dopamine (at a final concentration near its Km, e.g., 10-100 nM).
 - Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of dopamine uptake.
- Termination and Lysis:
 - Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
 - \circ Lyse the cells by adding 250-500 μL of lysis buffer to each well and incubating for at least 30 minutes.
- · Quantification:
 - Transfer the lysate from each well to a scintillation vial.



- Add 4-5 mL of scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the counts from the non-specific uptake control wells from all other wells.
 - Plot the percentage of specific uptake inhibition against the logarithm of the **Phidianidine** B concentration.
 - Calculate the IC50 value using non-linear regression analysis.

Visualizations Signaling Pathway

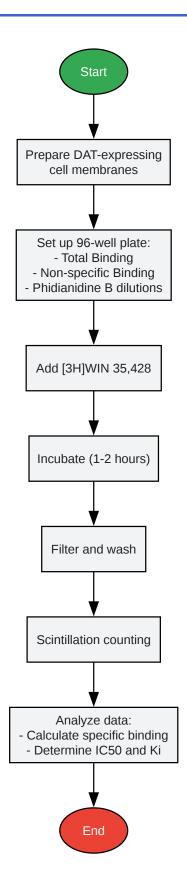


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Caption: Inhibition of Dopamine Reuptake by Phidianidine B.

Experimental Workflows

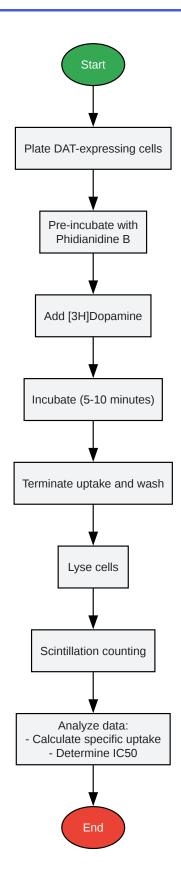




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Caption: Radioligand Binding Assay Workflow.





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Caption: Dopamine Uptake Inhibition Assay Workflow.



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